molecular formula C19H16N4O6 B12024917 Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624726-23-4

Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12024917
CAS No.: 624726-23-4
M. Wt: 396.4 g/mol
InChI Key: BJKARROATFBISS-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that features a unique structure combining a nitrobenzoyl group, a hydrazono group, and an oxoindolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with isatin to form the hydrazono-indolinone derivative. Finally, esterification with methanol yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazono group can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. The oxoindolinyl moiety can interact with various enzymes and receptors, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate
  • Dimethyl 2-((4-methyl-3-nitrobenzoyl)amino)terephthalate
  • Ethyl 2-((4-methyl-3-nitrobenzoyl)amino)benzoate

Uniqueness

Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazono and oxoindolinyl groups distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.

Properties

CAS No.

624726-23-4

Molecular Formula

C19H16N4O6

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[(3-methyl-4-nitrobenzoyl)diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C19H16N4O6/c1-11-9-12(7-8-14(11)23(27)28)18(25)21-20-17-13-5-3-4-6-15(13)22(19(17)26)10-16(24)29-2/h3-9,26H,10H2,1-2H3

InChI Key

BJKARROATFBISS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O)[N+](=O)[O-]

Origin of Product

United States

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